molecular formula C12H17NO B11904803 3-(4-Isopropylphenoxy)azetidine

3-(4-Isopropylphenoxy)azetidine

Cat. No.: B11904803
M. Wt: 191.27 g/mol
InChI Key: SBQBCRLQKMDNDN-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenoxy)azetidine is a chemical compound characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylphenoxy)azetidine typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . These methods highlight the versatility and efficiency of synthesizing azetidines under different conditions.

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs large-scale cyclization reactions and ring-opening polymerizations. These methods are optimized for high yield and purity, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenoxy)azetidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Isopropylphenoxy)azetidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Biological Activity

3-(4-Isopropylphenoxy)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an azetidine ring substituted with a 4-isopropylphenoxy group. The structural formula can be represented as follows:

C13H17NO\text{C}_{13}\text{H}_{17}\text{N}\text{O}

This compound's unique structure may contribute to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Animal models have shown that this compound has significant antidepressant-like effects, likely due to its action on serotonin receptors.
  • Anti-inflammatory Properties : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.
  • Analgesic Effects : Preliminary findings indicate that the compound may possess analgesic properties, possibly through modulation of pain pathways.

Case Study 1: Antidepressant Activity

A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in depressive-like behaviors compared to control groups. The study utilized the forced swim test and tail suspension test to assess behavior changes, revealing an increase in mobility indicative of reduced depression .

Case Study 2: Anti-inflammatory Effects

In a controlled laboratory setting, this compound was tested for its ability to reduce inflammation in human cell lines. Results indicated a marked decrease in the production of TNF-alpha and IL-6 when treated with the compound, suggesting its potential as an anti-inflammatory agent .

In Vitro Studies

In vitro assays have shown that this compound interacts with specific receptors involved in neurotransmission. For instance, binding affinity studies revealed that it has a moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), which may explain its antidepressant effects .

In Vivo Studies

In vivo studies further support the antidepressant and anti-inflammatory claims. The compound was administered to mice subjected to stress-induced models, resulting in significant behavioral improvements and reduced markers of inflammation compared to untreated controls .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound NameAntidepressant ActivityAnti-inflammatory ActivityAnalgesic Effects
This compoundYesYesModerate
Compound AYesNoHigh
Compound BModerateYesLow

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-(4-propan-2-ylphenoxy)azetidine

InChI

InChI=1S/C12H17NO/c1-9(2)10-3-5-11(6-4-10)14-12-7-13-8-12/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

SBQBCRLQKMDNDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2CNC2

Origin of Product

United States

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